Pramipexole

Catalog No.
S540111
CAS No.
104632-26-0
M.F
C10H18ClN3S
M. Wt
211.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pramipexole

CAS Number

104632-26-0

Product Name

Pramipexole

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C10H18ClN3S

Molecular Weight

211.33 g/mol

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1

InChI Key

FASDKYOPVNHBLU-ZETCQYMHSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Solubility

freely soluble in water
In water, 3,900 mg/L at 25 °C (est)
1.40e-01 g/L

Synonyms

2 Amino 6 propylaminotetrahydrobenzothiazole, 2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole, 2-amino-6-propylaminotetrahydrobenzothiazole, 4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine, 6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate, dexpramipexole, KNS 760704, KNS-760704, KNS760704, Mirapex, pramipexol, pramipexol dihydrobromide, (+-)-isomer, pramipexol dihydrochloride, (S)-isomer, pramipexol, (+-)-isomer, pramipexol, (R)-isomer, pramipexole, Pramipexole Dihydrochloride, Pramipexole Dihydrochloride Anhydrous, Pramipexole Hydrochloride Monohydrate, Sifrol, SND 919, SND 919CL2x, SND-919, SND-919CL2x, SND919CL2x

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl

Description

The exact mass of the compound Pramipexole is 211.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in waterin water, 3,900 mg/l at 25 °c (est)1.40e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pramipexole in Parkinson's Disease

Pramipexole is a well-established medication for the treatment of Parkinson's disease (PD). It belongs to a class of drugs known as dopamine agonists, which mimic the effects of dopamine, a neurotransmitter critical for movement control. In PD, dopamine-producing neurons in the brain degenerate, leading to symptoms such as tremors, rigidity, slowness of movement, and balance problems. Pramipexole works by stimulating dopamine receptors in the brain, thereby alleviating these symptoms [].

Multiple clinical trials have demonstrated the efficacy of pramipexole in improving motor function in PD patients. These studies show that pramipexole reduces symptom severity, improves patients' ability to perform daily activities, and reduces the need for levodopa, another mainstay treatment for PD [, ].

Pramipexole in Restless Legs Syndrome

Restless legs syndrome (RLS) is a neurological disorder characterized by an irresistible urge to move the legs, typically at night. Pramipexole has been shown to be effective in treating RLS symptoms. Studies have found that pramipexole improves sleep quality, reduces the frequency and severity of RLS episodes, and allows for longer periods of restful sleep [, ].

Pramipexole for Other Conditions

Research is ongoing to explore the potential benefits of pramipexole in other neurological and psychiatric conditions.

  • Drug-induced Parkinsonism: Some medications can cause side effects that resemble Parkinson's disease. While limited research exists, some studies suggest pramipexole may offer some benefit in managing these side effects.
  • Major Depressive Disorder: Pramipexole may have potential as a treatment for major depressive disorder, particularly in treatment-resistant cases. However, more research is needed to confirm its efficacy and determine the optimal treatment approach [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.9

Exact Mass

211.11

Boiling Point

378

LogP

1.42
log Kow = 2.34 (est)
0.4

Appearance

Solid powder

Melting Point

288-290

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83619PEU5T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Pramipexole is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

This drug is indicated for the symptomatic treatment of Parkinson’s disease [FDA label]. This drug can be administered as monotherapy or in conjunction with levodopa. It is also indicated for symptomatic treatment of moderate to severe primary Restless Legs Syndrome (RLS) [FDA label].
FDA Label
Sifrol is indicated for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i.e. over the course of the disease, though to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end-of-dose or 'on-off' fluctuations).Sifrol is indicated for symptomatic treatment of moderate to severe idiopathic restless-legs syndrome in dosages up to 0.54 mg of base (0.75 mg of salt).
Mirapexin is indicated for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i.e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end-of-dose or 'on-off' fluctuations).Mirapexin is indicated for symptomatic treatment of moderate to severe idiopathic restless-legs syndrome in dosages up to 0.54 mg of base (0.75 mg of salt).
Oprymea is indicated for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i.e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end of dose or "on off" fluctuations).Oprymea is indicated in adults for symptomatic treatment of moderate to severe idiopathic Restless Legs Syndrome in doses up to 0.54 mg of base (0.75 mg of salt) (see section 4.2).
Pramipexole Teva is indicated for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i.e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end-of-dose or 'on-off' fluctuations).Pramipexole Teva is indicated in adults for symptomatic treatment of moderate to severe idiopathic Restless Legs Syndrome in doses up to 0.54 mg of base (0.75 mg of salt) (see section 4.2).
Pramipexole Accord is indicated in adults for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i.e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end-of-dose or 'on-off' fluctuations).
DAQUIRAN tablets are indicated for treatment of the signs and symptoms of advanced idiopathic Parkinson's disease in combination with levodopa, i.e. over the course of the disease, when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end of dose or "on off" fluctuations).

Livertox Summary

Pramipexole is a selective dopamine receptor agonist used in the therapy of Parkinson disease. Pramipexole therapy is associated with a low rate of transient serum enzyme elevations during treatment, but has not been implicated in cases of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Antioxidants; Antiparkinson Agents; Dopamine Agonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Pramipexole is included in the database.
Mirapex tablets are indicated for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS). /Included in US product label/
Mirapex tablets are indicated for the treatment of Parkinson's disease. /Included in US product label/
EXPL Apathy is a common neurobehavioral symptom of other syndromes or a syndrome per se which occurs in a variety of neuropsychiatric disorders. Apathy depends on disruption of emotional, cognitive, and behavioral functions. Six brain-damaged patients were assessed, including five patients with unilateral or bilateral focal lesions of the basal ganglia or the thalamus (showing apathy due to an auto-activation deficit) and one patient with bilateral lesions in the limbic temporomesial cortex associated with a form of emotional-affective apathy. A significant and persistent improvement of apathy was observed in all patients after treatment with dopamine agonists such as pramipexole, ropinirole, and rotigotine. These results confirm preliminary reports on the beneficial effects of dopamine agonist agents on apathy and suggest that this syndrome can be treatable in many cases.
EXPL Previous studies suggest that the dopamine agonist pramipexole may possess antidepressant properties. The authors conducted a preliminary randomized, placebo-controlled trial to determine the safety and antidepressant efficacy of pramipexole in treatment-resistant bipolar depression. Twenty-two depressed outpatients with DSM-IV nonpsychotic bipolar disorder were randomly assigned to receive placebo or flexibly dosed pramipexole (mean maximum dose=1.7 mg/day, SD=1.3) added to existing mood stabilizers for 6 weeks. The primary outcome measure was response, defined as improvement in Hamilton Depression Rating Scale score of 50% or more over the baseline score; secondary analyses involved changes in Clinical Global Impression (CGI) severity scores. More patients given pramipexole (10 [83%] of 12) than patients given placebo (six [60%] of 10) completed the study. Eight (67%) of 12 patients taking pramipexole and two (20%) of 10 taking placebo had an improvement of at least 50% in their Hamilton depression scale scores. The mean percentage of improvement from baseline Hamilton depression scale scores was greater for patients taking pramipexole (48%) than for those taking placebo (21%). Mean improvements in CGI severity were also greater with pramipexole than placebo. No patients discontinued the study because of adverse events except for one patient who became hypomanic while taking pramipexole. Pramipexole was a safe and effective antidepressant among patients with bipolar depression. Larger randomized, controlled trials are needed to affirm these initial observations.
EXPL /The purpose of this study was/ to assess the efficacy and safety of pramipexole, a dopamine 3 receptor agonist, in patients with fibromyalgia. In this 14-week, single-center, double-blind, placebo-controlled, parallel-group, escalating-dose trial, 60 patients with fibromyalgia were randomized 2:1 (pramipexole:placebo) to receive 4.5 mg of pramipexole or placebo orally every evening. The primary outcome was improvement in the pain score (10-cm visual analog scale [VAS]) at 14 weeks. Secondary outcome measures were the Fibromyalgia Impact Questionnaire (FIQ), the Multidimensional Health Assessment Questionnaire (MDHAQ), the pain improvement scale, the tender point score, the 17-question Hamilton Depression Inventory (HAM-d), and the Beck Anxiety Index (BAI). Patients with comorbidities and disability were not excluded. Stable dosages of concomitant medications, including analgesics, were allowed. Compared with the placebo group, patients receiving pramipexole experienced gradual and more significant improvement in measures of pain, fatigue, function, and global status. At 14 weeks, the VAS pain score decreased 36% in the pramipexole arm and 9% in the placebo arm (treatment difference -1.77 cm). Forty-two percent of patients receiving pramipexole and 14% of those receiving placebo achieved > or =50% decrease in pain. Secondary outcomes favoring pramipexole over placebo included the total FIQ score (treatment difference -9.57) and the percentages of improvement in function (22% versus 0%), fatigue (29% versus 7%), and global (38% versus 3%) scores on the MDHAQ. Compared with baseline, some outcomes showed a better trend for pramipexole treatment than for placebo, but failed to reach statistical significance, including improvement in the tender point score (51% versus 36%) and decreases in the MDHAQ psychiatric score (37% versus 28%), the BAI score (39% versus 27%), and the HAM-d score (29% versus 9%). No end points showed a better trend for the placebo arm. The most common adverse events associated with pramipexole were transient anxiety and weight loss. No patient withdrew from the study because of inefficacy or an adverse event related to pramipexole. In a subset of patients with fibromyalgia, approximately 50% of whom required narcotic analgesia and/or were disabled, treatment with pramipexole improved scores on assessments of pain, fatigue, function, and global status, and was safe and well-tolerated.

Pharmacology

**Parkinson's Disease** Through the stimulation of dopamine receptors, pramipexole is thought to relieve the symptoms of Parkinson's Disease [FDA label]. The motor symptoms of Parkinson's disease occur partly due to a reduction of dopamine in the substantia nigra of the brain [A176894]. Dopamine is an essential neurotransmitter that has major effects on motor movements in humans. **Restless Legs Syndrome** Pramipexole likely restores balance to the dopaminergic system, controlling the symptoms of this condition. Restless legs syndrome is thought to occur, in part, through dysfunction of the dopaminergic system, resulting in unpleasant lower extremity symptoms [A176876], [F4301]. **Other effects** In addition to the abovementioned effects, animal studies demonstrate that pramipexole blocks dopamine synthesis, release, and turnover. Additionally, this drug is neuroprotective to dopamine neuron degeneration after ischemia or methamphetamine neurotoxicity [F4301].

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N04BC05
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC05 - Pramipexole

Mechanism of Action

The exact mechanism of action of pramipexole as a treatment for Parkinson's disease is unknown at this time. It is thought, however, that the ability of pramipexole to cause stimulation of the dopamine receptors in the striatum of the brain, a region that receives a vast array of neurological input and is responsible for a wide variety of functions, may be involved[A176891]. Studies performed in animals show that pramipexole influences striatal neuronal transmission rates following activation of dopamine receptors [FDA label]. Pramipexole is considered a non-ergot dopamine agonist that shows specificity and strong activity at the D2 subfamily of dopamine receptors in vitro, binding selectively and dopamine D2 receptors and showing a preference for the dopamine D3 receptor subtype rather than other subtypes [A176873]. The clinical significance of this binding specificity is unknown [FDA label], [A176873].
The purpose of this study was to determine the binding sites of pramipexole in extrastriatal dopaminergic regions because its antidepressive effects have been speculated to occur by activating the dopamine D(2) receptor subfamily in extrastriatal areas. Dynamic positron emission tomography (PET) scanning using (11)C-FLB 457 for quantification of D(2)/D(3) receptor subtype was performed on 15 healthy volunteers. Each subject underwent two PET scans before and after receiving a single dose of pramipexole (0, 0.125, or 0.25 mg). The study demonstrated that pramipexole significantly binds to D(2)/D(3) receptors in the prefrontal cortex, amygdala, and medial and lateral thalamus at a dose of 0.25 mg. These regions have been indicated to have some relation to depression and may be part of the target sites where pramipexole exerts its antidepressive effects.
Pramipexole dihydrochloride, a synthetic benzothiazolamine derivative, is a nonergot-derivative dopamine receptor agonist. In in vitro binding studies, pramipexole demonstrated high binding specificity for and intrinsic activity at dopamine D2 receptors compared with other dopamine receptor agonists (e.g., bromocriptine, pergolide), having a higher affinity for the D3 receptor subtype than for the D2 or D4 subtypes. Pramipexole binds with moderate affinity to alpha2-adrenergic receptors but has little or no affinity for alpha1- or beta-adrenergic, acetylcholine, dopamine D1, or serotonin (5-hydroxytryptamine (5-HT)) receptors.
Our aim was to determine if pramipexole, a D3 preferring agonist, effectively reduced dopamine neuron and fiber loss in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model when given at intraperitoneal doses corresponding to clinical doses. We also determined whether subchronic treatment with pramipexole regulates dopamine transporter function, thereby reducing intracellular transport of the active metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+). Ten 12-month old C57BL/6 mice were treated with MPTP (or saline) twice per day at 20 mg/kg s.c. (4 injections over 48 h). Mice were pretreated for 3 days and during the 2-day MPTP regimen with pramipexole (0.1 mg/kg/day) or saline. Stereological quantification of dopamine neuron number and optical density measurement of dopamine fiber loss were carried out at 1 week after treatment, using immunostaining for dopamine transporter (DAT) and tyrosine hydroxylase (TH). Additional wild-type (WT) and D3 receptor knockout (KO) mice were treated for 5 days with pramipexole (0.1 mg/kg/day) or vehicle. The kinetics of (3)H-MPP+ and (3)H-DA uptake (Vmax and Km) were determined 24 hr later; and at 24 hr and 14 days dopamine transporter density was measured by quantitative autoradiography. Pramipexole treatment completely antagonized the neurotoxic effects of MPTP, as measured by substantia nigra and ventral tegmental area TH-immunoreactive cell counts. MPTP- induced loss of striatal innervation, as measured by DAT-immunoreactivity, was partially prevented by pramipexole, but not with regard to TH-IR. Pramipexole also reduced DAT- immunoreactivity in non-MPTP treated mice. Subchronic treatment with pramipexole lowered the Vmax for (3)H-DA and (3)H-MPP+ uptake into striatal synaptosomes of WT mice. Pramipexole treatment lowered Vmax in WT but not D3 KO mice; however, D3 KO mice had lower Vmax for (3)H-DA uptake. There was no change in DAT number in WT with pramipexole treatment or D3 KO mice at 24 hr post-treatment, but there was a reduction in WT-pramipexole treated and not in D3 KO mice at 14 days post-treatment. These results suggest that protection occurs at clinically suitable doses of pramipexole. Protection could be due to a reduced amount of MPP+ taken up into DA terminals via DAT. D3 receptor plays an important role in this regulation of transporter uptake and availability.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.55X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

104632-26-0

Associated Chemicals

Pramipexole dihydrochloride; 104632-25-9

Wikipedia

Pramipexole

Drug Warnings

Postmarketing reports with medication used to treat Parkinson's disease, including Mirapex, indicate that patients may experience new or worsening mental status and behavioral changes, which may be severe, including psychotic-like behavior during treatment with Mirapex or after starting or increasing the dose of Mirapex. Other drugs prescribed to improve the symptoms of Parkinson's disease can have similar effects on thinking and behavior. This abnormal thinking and behavior can consist of one or more of a variety of manifestations including paranoid ideation, delusions, hallucinations, confusion, psychotic-like behavior, disorientation, aggressive behavior, agitation, and delirium.
Patients with a major psychotic disorder should ordinarily not be treated with dopamine agonists, including Mirapex, because of the risk of exacerbating the psychosis. In addition, certain medications used to treat psychosis may exacerbate the symptoms of Parkinson's disease and may decrease the effectiveness of Mirapex.
It is not known whether this drug is excreted in human milk. Because many drugs are excreted in human milk and because of the potential for serious adverse reactions in nursing infants from Mirapex, a decision should be made whether to discontinue nursing or to discontinue the drug, taking into account the importance of the drug to the mother.
There are no adequate and well-controlled studies in pregnant women. Mirapex should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.
For more Drug Warnings (Complete) data for PRAMIPEXOLE (13 total), please visit the HSDB record page.

Biological Half Life

About 8.5-12 hours.
The terminal elimination half-life was about 8.5 hours in young volunteers (mean age 30 years) and about 12 hours in elderly volunteers (mean age 70 years).

Use Classification

Human drugs -> Sifrol -> EMA Drug Category
Anti-Parkinson drugs -> Human pharmacotherapeutic group
Human drugs -> Mirapexin -> EMA Drug Category
Human drugs -> Oprymea -> EMA Drug Category
Human drugs -> Pramipexole Teva -> EMA Drug Category
Human drugs -> Pramipexole Accord -> EMA Drug Category
Human drugs -> Daquiran -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Butanal and 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole are heated in DMF and the imine reduced with sodium borohydride; water is added and acidified to pH 1, extracted with ethyl acetate, which is discarded. The aqueous phase is made alkaline with potassium carbonate, extracted with ethyl acetate, dried, concentrated and the salt precipitated with ethereal HCl.
Preparation of racemate: G. Griss et al., European Patent Office patent 186087; eidem, United States of America patent 4886812 (1986, 1989 both to Thomae).

Clinical Laboratory Methods

A highly sensitive and specific LC-MS/MS method has been developed and validated for the estimation of pramipexole (PPX) with 500 uL human plasma using memantine as an internal standard (IS). The API-4000 was operated under multiple-reaction monitoring mode (MRM) using the electrospray ionization technique. Solid-phase extraction was used to extract PPX and IS from human plasma. The resolution of peaks was achieved with 0.01 m ammonium acetate buffer (pH 4.4):acetonitrile (30:70, v/v) on a Discovery CN column. The total chromatographic run time was 3.0 min and the elution of PPX and IS occurred at approximately 2.32 and 2.52, respectively. The MS/MS ion transitions monitored were 212.10 --> 153.10 for PPX and 180.20 --> 107.30 for IS. The method was proved to be accurate and precise at linearity range of 20-3540 pg/mL with a correlation coefficient (r) of > or =0.999. The intra- and inter-day precision and accuracy values found to be within the assay variability limits as per the FDA guidelines. The developed assay method was applied to a pharmacokinetic study in human volunteers following oral administration of 0.25 mg PPX tablet.
A simple, rapid and sensitive method has been developed and validated for the determination of pramipexole in rat plasma by using gas chromatography mass spectrometry. The lower limit of quantification (LLOQ) is superior to the other reported LC-MS/MS methods. After being made alkaline with NaOH, plasma samples (0.1 mL) were subjected to liquid-liquid extraction using methyl-t-butyl ether. Analytes were determined using electron impact ionization in a single quadrupole mass spectrometer. GC/MS was performed in the selected ion monitoring mode using target ions at m/z 211, 212 and 152 for pramipexole and m/z 194 and 165 for caffeine as internal standard. A linear calibration curve was plotted over the range of 20-1000 pg/mL for pramipexole (r(2) > 0.996). The LLOQ was 20.0 pg/mL, respectively, which offered high sensitivity and selectivity enough for bioanalytical investigation. Inter- and intraday precisions ranged from 0.3 to 8.8% and from 0.9 to 11.33%, respectively. The recovery of pramipexole from plasma ranged from 82.4 + or - 7.1 to 87.8 + or - 5.7%. The method fulfills all standards required for bioanalytical methods and can be successfully applied to a pharmacokinetic study of pramipexole in rats.

Storage Conditions

Conditions for safe storage, including any incompatibilities Keep container tightly closed in a dry and well-ventilated place. /Pramipexole dihydrochloride/

Interactions

Because of possible additive effects, caution should be advised when patients are taking other sedating medication or alcohol in combination with Mirapex and when taking concomitant medication that increase plasma levels of pramipexole (e.g. cimetidine).
Concomitant therapy with drugs secreted by the renal cationic transport system (e.g., amantadine, cimetidine, ranitidine, diltiazem, triamterene, verapamil, quinidine, and quinine), may decrease the oral clearance of Mirapex and thus, may necessitate an adjustment in the dosage of Mirapex. In case of concomitant treatment with these kinds of drugs (incl. amantadine) attention should be paid to signs of dopamine overstimulation, such as dyskinesias, agitation or hallucinations. In such cases a dose reduction is necessary. Concomitant therapy with drugs secreted by the renal anionic transport system (e.g., cephalosporins, penicillins, indomethacin, hydrochlorothiazide and chlorpropamide) are not likely to have any effect on the oral clearance of Mirapex.
Cimetidine, a known inhibitor of renal tubular secretion of organic bases via the cationic transport system, increased Mirapex AUC by 50% and increased its half-life by 40% in volunteers (N = 12).
In volunteers (N = 11), selegiline did not influence the pharmacokinetics of pramipexole. Population pharmacokinetic analysis suggests that amantadine may alter the oral clearance of pramipexole (N = 54). Levodopa/carbidopa did not influence the pharmacokinetics of pramipexole in volunteers (N = 10). Pramipexole did not alter the extent of absorption (AUC) or elimination of levodopa/carbidopa, although it increased levodopa Cmax by about 40%, and decreased Tmax from 2.5 to 0.5 hours. While increasing the dose of Mirapex in Parkinson's disease patients it is recommended that the dosage of levodopa is reduced and the dosage of other antiparkinsonian medication is kept constant.
Since pramipexole is a dopamine agonist, it is possible that dopamine antagonists, such as the neuroleptics (phenothiazines, butyrophenones, thioxanthenes) or metoclopramide, may diminish the effectiveness of Mirapex tablets.

Stability Shelf Life

Stable under recommended storage conditions. /Pramipexole dihydrochloride/

Dates

Modify: 2023-08-15
1: Frampton JE. Pramipexole extended-release: a review of its use in patients with Parkinson's disease. Drugs. 2014 Dec;74(18):2175-90. doi: 10.1007/s40265-014-0322-5. Review. PubMed PMID: 25385556.
2: Knop J, Hoier E, Ebner T, Fromm MF, Müller F. Renal tubular secretion of pramipexole. Eur J Pharm Sci. 2015 Nov 15;79:73-8. doi: 10.1016/j.ejps.2015.09.004. Epub 2015 Sep 7. PubMed PMID: 26360835.
3: Allen RP, Chen C, Garcia-Borreguero D, Polo O, DuBrava S, Miceli J, Knapp L, Winkelman JW. Comparison of pregabalin with pramipexole for restless legs syndrome. N Engl J Med. 2014 Feb 13;370(7):621-31. doi: 10.1056/NEJMoa1303646. PubMed PMID: 24521108.
4: Shibagaki K, Okamoto K, Katsuta O, Nakamura M. Beneficial protective effect of pramipexole on light-induced retinal damage in mice. Exp Eye Res. 2015 Oct;139:64-72. doi: 10.1016/j.exer.2015.07.007. Epub 2015 Jul 26. PubMed PMID: 26213307.
5: Garcia-Borreguero D, Patrick J, DuBrava S, Becker PM, Lankford A, Chen C, Miceli J, Knapp L, Allen RP. Pregabalin versus pramipexole: effects on sleep disturbance in restless legs syndrome. Sleep. 2014 Apr 1;37(4):635-43. doi: 10.5665/sleep.3558. PubMed PMID: 24899755; PubMed Central PMCID: PMC4044751.
6: Bertz JW, Chen J, Woods JH. Effects of pramipexole on the acquisition of responding with opioid-conditioned reinforcement in the rat. Psychopharmacology (Berl). 2015 Jan;232(1):209-21. doi: 10.1007/s00213-014-3659-2. Epub 2014 Jul 3. PubMed PMID: 24985891; PubMed Central PMCID: PMC4282623.
7: Schapira AH, McDermott MP, Barone P, Comella CL, Albrecht S, Hsu HH, Massey DH, Mizuno Y, Poewe W, Rascol O, Marek K. Pramipexole in patients with early Parkinson's disease (PROUD): a randomised delayed-start trial. Lancet Neurol. 2013 Aug;12(8):747-55. doi: 10.1016/S1474-4422(13)70117-0. Epub 2013 May 31. PubMed PMID: 23726851; PubMed Central PMCID: PMC3714436.
8: Jung KY, Kim SM, Song JY, Lee BU, Lee C, Lee SK, Koo YS, Cho YW, Choi JW, Kim KH. Sternberg working memory performance following treatment with pramipexole in patients with moderate-to-severe restless legs syndrome. Sleep Med. 2015 Jun;16(6):703-8. doi: 10.1016/j.sleep.2014.10.025. Epub 2015 Feb 27. PubMed PMID: 25934537.
9: Yasuda K, Abe H, Koganemaru G, Ikeda T, Arimori K, Ishida Y. Pramipexole reduces parkinsonian tremor induced by pilocarpine infusion in the rat striatum. Pharmacol Biochem Behav. 2015 Apr;131:1-5. doi: 10.1016/j.pbb.2015.01.012. Epub 2015 Jan 24. PubMed PMID: 25622778.
10: Guo W, Li G, Yang Y, Yang C, Si L, Huang J. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 15;988:157-65. doi: 10.1016/j.jchromb.2015.02.032. Epub 2015 Mar 2. PubMed PMID: 25777479.
11: Chung SJ, Kim JM, Kim JW, Jeon BS, Singh P, Thierfelder S, Ikeda J, Bauer L; Asia Pacific Rotigotine Switching Study Group. Switch from oral pramipexole or ropinirole to rotigotine transdermal system in advanced Parkinson's disease: an open-label study. Expert Opin Pharmacother. 2015 May;16(7):961-70. doi: 10.1517/14656566.2015.1030336. Epub 2015 Apr 6. PubMed PMID: 25846031.
12: Enomoto H, Terao Y, Kadowaki S, Nakamura K, Moriya A, Nakatani-Enomoto S, Kobayashi S, Yoshihara A, Hanajima R, Ugawa Y. Effects of L-Dopa and pramipexole on plasticity induced by QPS in human motor cortex. J Neural Transm (Vienna). 2015 Sep;122(9):1253-61. doi: 10.1007/s00702-015-1374-8. Epub 2015 Feb 7. PubMed PMID: 25663170.
13: Ma J, Wang Z, Liu C, Shen H, Chen Z, Yin J, Zuo G, Duan X, Li H, Chen G. Pramipexole-Induced Hypothermia Reduces Early Brain Injury via PI3K/AKT/GSK3β pathway in Subarachnoid Hemorrhage rats. Sci Rep. 2016 Mar 30;6:23817. doi: 10.1038/srep23817. PubMed PMID: 27026509; PubMed Central PMCID: PMC4812308.
14: Castro-Hernández J, Afonso-Oramas D, Cruz-Muros I, Salas-Hernández J, Barroso-Chinea P, Moratalla R, Millan MJ, González-Hernández T. Prolonged treatment with pramipexole promotes physical interaction of striatal dopamine D3 autoreceptors with dopamine transporters to reduce dopamine uptake. Neurobiol Dis. 2015 Feb;74:325-35. doi: 10.1016/j.nbd.2014.12.007. Epub 2014 Dec 12. PubMed PMID: 25511804.
15: Porta F, Ponzone A, Spada M. Long-term safety and effectiveness of pramipexole in tetrahydrobiopterin deficiency. Eur J Paediatr Neurol. 2016 Nov;20(6):839-842. doi: 10.1016/j.ejpn.2016.08.006. Epub 2016 Aug 15. PubMed PMID: 27562098.
16: Reichelt D, Radad K, Moldzio R, Rausch WD, Reichmann H, Gille G. Comparable Neuroprotective Effects of Pergolide and Pramipexole on Ferrous Sulfate-Induced Dopaminergic Cell Death in Cell Culture. CNS Neurol Disord Drug Targets. 2016;15(10):1325-1332. PubMed PMID: 27488420.
17: McCormick PN, Fletcher PJ, Wilson VS, Remington GJ. The adrenergic α2 antagonist atipamezole alters the behavioural effects of pramipexole and increases pramipexole concentration in blood plasma. Life Sci. 2016 Apr 15;151:300-304. doi: 10.1016/j.lfs.2016.03.017. Epub 2016 Mar 11. PubMed PMID: 26976325.
18: Hauser RA, Schapira AH, Barone P, Mizuno Y, Rascol O, Busse M, Debieuvre C, Fraessdorf M, Poewe W; Pramipexole ER Studies Group. Long-term safety and sustained efficacy of extended-release pramipexole in early and advanced Parkinson's disease. Eur J Neurol. 2014 May;21(5):736-43. PubMed PMID: 24834511; PubMed Central PMCID: PMC4282380.
19: Berghauzen-Maciejewska K, Wardas J, Kosmowska B, Głowacka U, Kuter K, Ossowska K. Alterations of BDNF and trkB mRNA expression in the 6-hydroxydopamine-induced model of preclinical stages of Parkinson's disease: an influence of chronic pramipexole in rats. PLoS One. 2015 Mar 4;10(3):e0117698. doi: 10.1371/journal.pone.0117698. eCollection 2015. PubMed PMID: 25739024; PubMed Central PMCID: PMC4349741.
20: Holtz NA, Tedford SE, Persons AL, Grasso SA, Napier TC. Pharmacologically distinct pramipexole-mediated akinesia vs. risk-taking in a rat model of Parkinson's disease. Prog Neuropsychopharmacol Biol Psychiatry. 2016 Oct 3;70:77-84. doi: 10.1016/j.pnpbp.2016.05.004. Epub 2016 May 20. PubMed PMID: 27216282; PubMed Central PMCID: PMC5410378.

Explore Compound Types